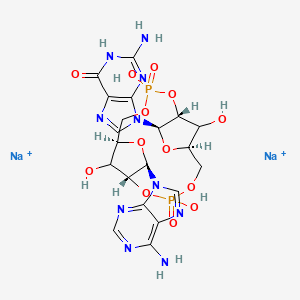
Adenylyl-(2'-->5')-2'-guanylicacid,cyclicnucleotide,disodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is a cyclic nucleotide compound that plays a crucial role in various biological processes. It is a derivative of adenosine monophosphate and guanosine monophosphate, linked through a unique 2’,5’-phosphodiester bond. This compound is known for its involvement in cellular signaling pathways and regulatory mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt typically involves the enzymatic reaction of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) using specific cyclase enzymes. The reaction conditions often require a buffered aqueous solution with optimal pH and temperature to facilitate the enzymatic activity. The product is then purified using chromatographic techniques to obtain the desired cyclic nucleotide.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary cyclase enzymes, allowing for efficient conversion of ATP and GTP to the cyclic nucleotide. The fermentation broth is then subjected to downstream processing, including filtration, chromatography, and crystallization, to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate components in the presence of specific nucleases.
Phosphorylation: It can be phosphorylated to form higher-order oligomers.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases in a buffered solution.
Phosphorylation: Kinase enzymes in the presence of ATP.
Oxidation and Reduction: Chemical oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Adenosine monophosphate and guanosine monophosphate.
Phosphorylation: Higher-order cyclic nucleotides.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic mechanisms.
Biology: Plays a role in cellular signaling pathways, including the regulation of gene expression and protein synthesis.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and phosphodiesterases. It modulates the activity of these enzymes, leading to changes in cellular signaling pathways. The cyclic structure allows it to act as a secondary messenger, transmitting signals from extracellular stimuli to intracellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine 3’,5’-cyclic monophosphate (cAMP)
- Guanosine 3’,5’-cyclic monophosphate (cGMP)
- 2’,5’-Oligoadenylate
Uniqueness
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is unique due to its 2’,5’-phosphodiester linkage, which distinguishes it from the more common 3’,5’-cyclic nucleotides like cAMP and cGMP. This unique structure imparts distinct biochemical properties and regulatory functions, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H24N10Na2O13P2+2 |
|---|---|
Molekulargewicht |
720.4 g/mol |
IUPAC-Name |
disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/t6-,7-,10?,11?,12-,13-,18-,19-;;/m1../s1 |
InChI-Schlüssel |
SCPBVQDKYSCDAE-RENITANYSA-N |
Isomerische SMILES |
C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
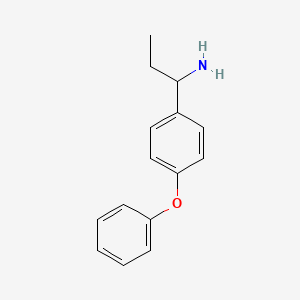
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
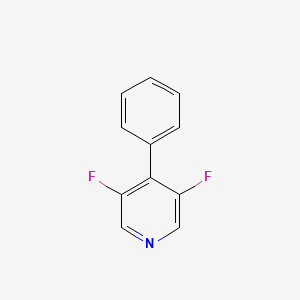
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
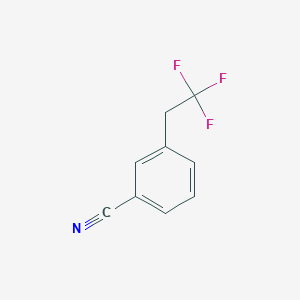
![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
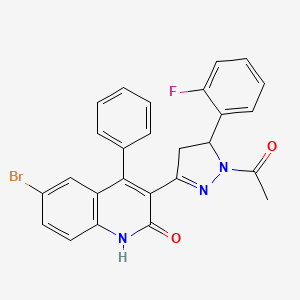

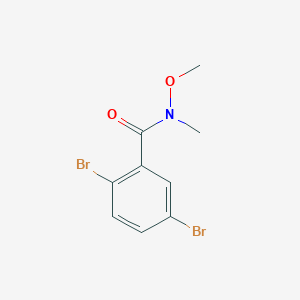
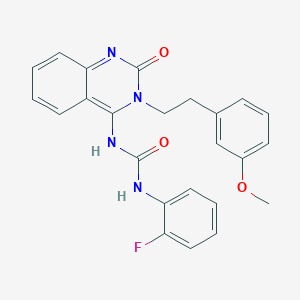
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
